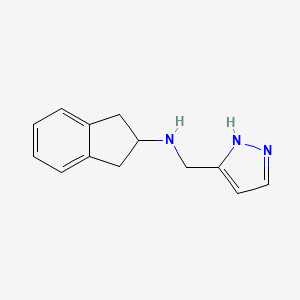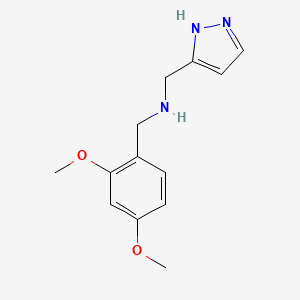
N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine, also known as PDP, is a small molecule that has been extensively studied for its potential therapeutic applications. PDP belongs to a class of compounds called phenethylamines, which have been shown to have a wide range of biological activities.
作用机制
The mechanism of action of N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine is that it is a small molecule that can be easily synthesized in the laboratory. This makes it a useful tool for studying the biological effects of phenethylamines. However, one limitation of this compound is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
未来方向
There are many potential future directions for research on N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine. One area of research could be to investigate the potential therapeutic applications of this compound in humans. Another area of research could be to investigate the mechanism of action of this compound in more detail, in order to better understand its biological effects. Finally, future research could focus on developing new derivatives of this compound with improved pharmacological properties.
合成方法
The synthesis of N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with methyl iodide to form the N-methyl derivative, which is subsequently reacted with 3-aminomethyl-1H-pyrazole to form this compound.
科学研究应用
N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to reduce the production of inflammatory cytokines in animal models of inflammation.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-17-12-4-3-10(13(7-12)18-2)8-14-9-11-5-6-15-16-11/h3-7,14H,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKLZDMPHOBXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=NN2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)

![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)

![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)
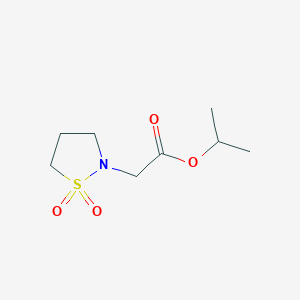


![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)
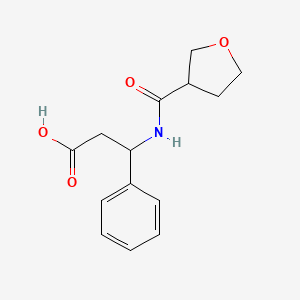
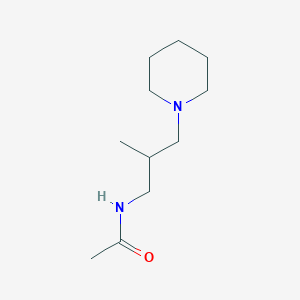
![4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)
